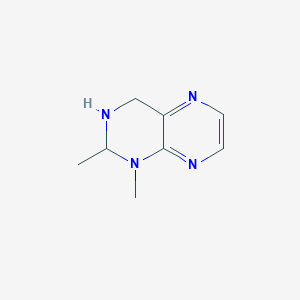

1,2-Dimethyl-1,2,3,4-tetrahydropteridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61156-96-5 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

1,2-dimethyl-3,4-dihydro-2H-pteridine |

InChI |

InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |

InChI Key |

YHFHDTUNNFXICZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1NCC2=NC=CN=C2N1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydropteridine

The de novo synthesis of the this compound scaffold can be approached through various strategies that construct the core heterocyclic system from acyclic or simpler cyclic precursors.

Heterocyclic Ring Construction Approaches, including Biginelli Condensation for Related Scaffolds

The construction of the pteridine (B1203161) ring system often involves the sequential or convergent assembly of the pyrimidine (B1678525) and pyrazine (B50134) rings. A common strategy is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a method known as the Isay reaction.

While the Biginelli reaction is primarily used for the synthesis of dihydropyrimidines, its principles of multicomponent condensation can be conceptually adapted for the synthesis of the pyrimidine portion of the pteridine core. nih.gov The classic Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov For the synthesis of a substituted pyrimidine precursor required for this compound, a modified approach would be necessary.

| Reaction | Reactants | Catalyst | Product |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidine (B8664642) |

| Isay Reaction | 4,5-Diaminopyrimidine, 1,2-Dicarbonyl compound | - | Pteridine |

Precursor-Based Synthetic Routes (e.g., from Diaminouracil Derivatives, or Tetrahydroquinoline Precursors)

A prevalent method for pteridine synthesis involves the use of appropriately substituted pyrimidine precursors. For instance, 5,6-diaminouracil (B14702) derivatives can react with dicarbonyl compounds to yield tetrahydropteridine-2,4-diones. To synthesize this compound, a suitable N-methylated 4,5-diaminopyrimidine precursor would be required. The general approach involves the reduction of a pteridine precursor, which can be synthesized from a triaminopyrimidine. google.com

For example, a 2-substituted-4,5,6-triaminopyrimidine can be condensed with a dicarbonyl compound like pyruvaldehyde to form the corresponding pteridine, which can then be reduced to the tetrahydropteridine derivative. google.com

The use of tetrahydroquinoline precursors is not a direct route to tetrahydropteridines, as these are distinct heterocyclic systems.

Transition Metal-Catalyzed Cyclization and Heck Reactions in Tetrahydropyridine (B1245486) Synthesis

While directly applied to tetrahydropteridine synthesis is less common, transition metal-catalyzed reactions are powerful tools for the synthesis of related nitrogen heterocycles like tetrahydropyridines. researchgate.net Palladium-catalyzed cyclization-Heck reactions of allenamides, for instance, can construct functionalized tetrahydropyridine rings. organic-chemistry.org Conceptually, intramolecular cyclization strategies catalyzed by transition metals could be envisioned for the formation of the dihydropyrazine (B8608421) portion of the tetrahydropteridine ring system from a suitably functionalized pyrimidine precursor.

Rh-Catalyzed Asymmetric Reductive Heck Reactions for Enantioenriched Tetrahydropyridines

For the synthesis of chiral tetrahydropteridine analogues, asymmetric catalysis offers a powerful approach. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from boronic acids and pyridine-1(2H)-carboxylates. organic-chemistry.org This methodology provides high yields and excellent enantioselectivity. organic-chemistry.org Adapting such a reaction to a pyrazine-based acceptor could potentially lead to enantioenriched tetrahydropteridines.

| Catalytic Reaction | Catalyst | Reactants | Product | Key Feature |

| Asymmetric Reductive Heck | Rhodium complex | Aryl/vinyl boronic acids, Phenyl pyridine-1(2H)-carboxylate | Enantioenriched 3-substituted tetrahydropyridines | High enantioselectivity |

Microwave-Assisted Synthetic Protocols for Tetrahydropyrimidine (B8763341) Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in heterocyclic synthesis. The Biginelli reaction for the synthesis of tetrahydropyrimidine derivatives, for example, can be significantly enhanced under microwave irradiation, often in the presence of a catalyst like DABCO or various Lewis acids. nih.gov This approach offers advantages of shorter reaction times and often higher product yields compared to conventional heating methods. nih.gov Such protocols could be applied to the synthesis of the pyrimidine precursors required for tetrahydropteridine synthesis.

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of specific analogues of this compound with defined regiochemistry and stereochemistry requires careful selection of precursors and reaction conditions. Regioselectivity in the initial condensation to form the pteridine ring is determined by the nature of the substituents on both the diaminopyrimidine and the dicarbonyl component. For instance, the reaction of an unsymmetrical 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine can potentially lead to two regioisomeric products.

Stereoselectivity becomes crucial when chiral centers are present or introduced into the tetrahydropteridine ring. The reduction of a pteridine to a tetrahydropteridine can generate stereocenters. Diastereoselective reductions can be achieved by using chiral reducing agents or by substrate-controlled methods where existing stereocenters direct the approach of the reducing agent. Enantioselective synthesis can be approached using chiral catalysts, as discussed in the context of Rh-catalyzed asymmetric reactions.

Control of Substituent Effects during Pteridine Scaffold Modifications

The modification of the pteridine scaffold is a nuanced process where the nature and position of substituents profoundly influence the chemical properties and reactivity of the molecule. The electronic and steric effects of substituents are critical factors that must be controlled to achieve desired outcomes. For instance, in the context of dihydropteridine reductase (DHPR) inhibitors, the inhibitory potency of related heterocyclic systems is significantly correlated with the Hammett constant (σ) and van der Waals volume (Vw) of substituents. nih.gov This suggests that electron-donating groups can enhance certain interactions, while bulky substituents may introduce steric hindrance, negatively impacting affinity. nih.gov

These principles are broadly applicable to the modification of the this compound scaffold. The existing methyl groups at the N1 and N2 positions already impose specific steric and electronic constraints. Any further modifications must account for these pre-existing features. For example, introducing additional substituents at neighboring positions would require careful consideration of potential steric clashes and conformational changes. The choice of substituent can also dictate the regioselectivity of subsequent reactions, either by directing incoming reagents to a specific site or by deactivating other parts of the ring system. The effectiveness of a pterin (B48896) as a photosensitizer, for example, is highly dependent on the substituent at the C6 position. nih.gov

Enantioselective Approaches for Chiral Tetrahydropteridine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic and medicinal chemistry. For tetrahydropteridine derivatives, which can possess multiple stereocenters, enantioselective synthesis is crucial. Several powerful strategies have been developed for the asymmetric synthesis of related heterocyclic compounds, which can be adapted for producing chiral tetrahydropteridine derivatives. nih.gov

One prominent approach involves organocatalysis. Low loadings of chiral organocatalysts, such as quinine-derived squaramides, have been shown to efficiently catalyze multi-component domino reactions to produce tetrahydropyridines with three contiguous stereocenters in high yields and excellent enantiomeric excesses. d-nb.infonih.gov Such cascade reactions, for instance a Michael/aza-Henry/cyclization sequence, offer a highly efficient route to complex chiral heterocycles from simple starting materials. d-nb.infonih.gov

Another powerful technique is metal-catalyzed asymmetric synthesis. Chiral Lewis acid-catalyzed reactions, such as the inverse-electron-demand Diels-Alder reaction of N-sulfonyl 1-aza-1-dienes catalyzed by a Ni(II)-DBFOX complex, can provide highly functionalized piperidine (B6355638) derivatives with good enantioselectivities. organic-chemistry.org Similarly, Rhodium-catalyzed asymmetric reductive Heck reactions have been used to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org These methodologies provide a framework for the potential enantioselective synthesis of this compound derivatives bearing chiral substituents, particularly at the C6 or C7 positions.

| Methodology | Catalyst/Reagent Type | Key Features | Potential Application |

|---|---|---|---|

| Organocatalytic Domino Reaction | Chiral Squaramide | Multi-component, one-pot, high stereoselectivity. d-nb.infonih.gov | Creation of multiple stereocenters on the pteridine ring. |

| Asymmetric Multi-component Reaction (MCR) | Chiral Lewis Base | High efficiency, rapid assembly of complex structures. nsf.gov | Synthesis of optically active tetrahydropteridines from multiple starting materials. nsf.gov |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Ni(II) or Rh(I) complexes | High yield and enantioselectivity for specific transformations. organic-chemistry.org | Introduction of chiral substituents via cross-coupling or cyclization reactions. |

Derivatization Pathways and Functionalization of the this compound Core

The pteridine ring system offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. The reactivity of each position (C2, C4, C6, C7, N3, N5, N8) is governed by the electronic nature of the fused ring system and the influence of existing substituents. General synthetic routes to pteridines often involve the condensation of a substituted pyrimidine with a compound containing an activated methylene (B1212753) group, which allows for the introduction of substituents at C6 and C7. nih.gov

Specific positions can be targeted for functionalization. For instance, the Timmis reaction, a condensation of a 5-nitroso-6-aminopyrimidine with an active methylene compound, provides a regioselective route to pteridine synthesis. nih.gov This method can be used to introduce specific groups at the C6 and C7 positions. Modifications at the nitrogen atoms are also common. For example, N-alkylation or N-acylation can be performed at available secondary amine positions within the tetrahydropteridine core, such as N3, N5, or N8, depending on the specific tautomeric form and reaction conditions. The synthesis of 8-substituted pteridine derivatives has been reported, demonstrating the feasibility of functionalization at this position. rsc.org The synthesis of 1,2,3,4-tetrahydropyridine derivatives with various substituents in the 4-position highlights analogous strategies for introducing diversity into heterocyclic rings. nih.gov

The introduction of a carboxylic acid group onto the this compound core serves as a critical step for further derivatization, providing a versatile chemical handle. This functional group can be incorporated by utilizing starting materials that already contain a carboxyl group or by modifying an existing substituent on the pteridine ring.

Once introduced, the carboxylic acid can be converted into a variety of other functional groups. nih.gov Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields esters. This is a frequent strategy to modify polarity and improve chromatographic behavior. libretexts.org

Amidation: Coupling with primary or secondary amines, often facilitated by carbodiimides or conversion to an acyl chloride, produces amides. This is one of the most common derivatization reactions for carboxylic acids. nih.gov

Reduction: Strong reducing agents can reduce the carboxylic acid to a primary alcohol, providing another point for functionalization.

These derivatization methods are essential for creating libraries of compounds for biological screening and for attaching probes or labels. thermofisher.com For example, converting a carboxylic acid to an aliphatic amine via coupling with a half-protected diamine allows for subsequent reaction with a wide range of amine-reactive reagents. thermofisher.com

| Reaction | Reagent(s) | Product | Purpose |

|---|---|---|---|

| Esterification | Alcohol (ROH), Acid Catalyst | Ester (-COOR) | Modify polarity, improve volatility. libretexts.org |

| Amidation | Amine (RNH2), Coupling Agent (e.g., Carbodiimide) | Amide (-CONHR) | Introduce diverse substituents, form peptide bonds. nih.gov |

| Acyl Halide Formation | Thionyl Chloride (SOCl2) | Acyl Chloride (-COCl) | Activate the carboxyl group for further reaction. |

| Reduction | Strong Reducing Agent (e.g., LiAlH4) | Primary Alcohol (-CH2OH) | Create a new site for functionalization. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. mdpi.commdpi.com For the this compound core, SAR investigations would involve the systematic synthesis and evaluation of a library of analogues. The goal is to identify which structural features are essential for activity and to optimize properties like potency and selectivity. nih.govrsc.org

The synthesis of such a library would leverage the derivatization pathways discussed previously. Key modifications could include:

Varying substituents at C6 and C7: Introducing groups with different electronic properties (electron-donating vs. electron-withdrawing), steric bulk (small vs. large), and lipophilicity (hydrophilic vs. hydrophobic).

Modifying substituents at the nitrogen atoms: Exploring the effect of different alkyl or acyl groups at N3, N5, or N8.

Introducing diverse functionalities via a carboxylic acid handle: Using an appended carboxyl group to attach a wide range of chemical moieties.

By comparing the biological activity of these analogues, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such models help in understanding the key determinants for activity, such as the importance of a hydrophobic C-terminal in bitter peptides or the role of specific aryl groups in GPR41 modulators. mdpi.comnih.gov This knowledge then guides the rational design of new, more potent compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-CH₃ | Varies | Singlet | N/A |

| N2-CH₃ | Varies | Singlet | N/A |

| H-4 | Varies | Varies | Varies |

| H-6 | Varies | Varies | Varies |

Note: Actual chemical shifts and coupling constants require experimental data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a signal at a specific chemical shift, indicating its electronic environment. In 1,2-Dimethyl-1,2,3,4-tetrahydropteridine, distinct signals would be expected for the two methyl carbons, the carbons within the tetrahydropyrazine (B3061110) ring (C-4a, C-8a, C-6, C-7), and the carbons of the pyrimidine (B1678525) portion of the molecule (C-2, C-4). The chemical shifts of carbons bonded to nitrogen atoms would typically appear at lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N1-CH₃ | Varies |

| N2-CH₃ | Varies |

| C-2 | Varies |

| C-4 | Varies |

| C-4a | Varies |

| C-6 | Varies |

| C-7 | Varies |

Note: Actual chemical shifts require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network. chemistnotes.com

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be used to trace the connectivity of the protons in the tetrahydropyrazine ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, compounds. researchgate.net For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺, which would confirm the molecular weight of the compound. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern would provide structural information, likely showing losses of the methyl groups or characteristic cleavages of the tetrahydropyrazine ring.

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 181.14 | Protonated Molecular Ion |

Note: The molecular formula C₈H₁₂N₄ gives an exact mass of 180.11. Fragmentation data requires experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile or can be made volatile through chemical derivatization. conferenceworld.injfda-online.com If this compound is sufficiently thermally stable and volatile, GC-MS analysis would provide a retention time (from the GC) and a mass spectrum (from the MS). The mass spectrum would typically be generated by electron ionization (EI), a higher-energy technique that results in extensive fragmentation. chemguide.co.uk This fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. The pattern would reveal characteristic losses, such as the loss of methyl radicals (•CH₃, a loss of 15 Da) or fragmentation of the heterocyclic rings.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) would likely be employed. In ESI-MS, the protonated molecule [M+H]⁺ would be expected as the molecular ion peak. The fragmentation of tetrahydropterins can be complex due to the fused ring system. However, general principles of fragmentation for heterocyclic amines and substituted aromatic systems can be applied to predict the fragmentation pathways.

The structure of this compound features a tetrahydropyrazine ring fused to a pyrimidine ring, with methyl groups at the N-1 and N-2 positions. The fragmentation would likely be initiated by the cleavage of bonds adjacent to the nitrogen atoms and the loss of small, stable neutral molecules or radicals.

Key Fragmentation Pathways:

Loss of a Methyl Radical: A primary fragmentation event could be the loss of a methyl radical (•CH₃) from either the N-1 or N-2 position, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Ring Cleavage: The tetrahydropyrazine ring is susceptible to cleavage. A retro-Diels-Alder (RDA) type fragmentation, common in cyclic systems, could occur, leading to the fission of the ring and the formation of smaller heterocyclic ions.

Loss of Hydrogen Cyanide: Cleavage within the pyrimidine ring could lead to the elimination of a neutral molecule of hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic compounds, resulting in a fragment of [M-27]⁺.

Sequential Losses: Subsequent fragmentation of the primary fragment ions would lead to a cascade of smaller ions, providing further structural information. For instance, the [M-15]⁺ ion could undergo further ring cleavage or loss of other small molecules.

The analysis of these fragmentation patterns, including the relative abundances of the fragment ions, would provide a fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation. The stability of the resulting carbocations and radical cations heavily influences the observed fragmentation pattern.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | (Molecular Weight + 1) |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | (Molecular Weight - 15) |

| [M-27]⁺ | Loss of hydrogen cyanide (HCN) | (Molecular Weight - 27) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The key functional groups in this molecule are the C-H bonds of the methyl groups and the heterocyclic rings, C-N bonds, and potentially N-H bonds if any tautomeric forms are present, though the N,N-dimethylation at positions 1 and 2 precludes N-H stretching from these sites.

Expected IR Absorption Bands:

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl groups and the saturated portion of the tetrahydropyrazine ring are expected to appear in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds. Their stretching vibrations are expected in the 1500-1650 cm⁻¹ region. These bands are often coupled and can appear as a series of sharp absorptions.

C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic rings will likely produce absorptions in the 1200-1350 cm⁻¹ range.

N-H Bending: Although N-H stretching is not expected from the N-1 and N-2 positions, if other nitrogens in the ring are protonated or exist in a tautomeric form with an N-H bond, a bending vibration might be observed around 1600 cm⁻¹.

Table 2: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=N Stretch | Pyrimidine Ring | 1600 - 1650 |

| C=C Stretch | Pyrimidine Ring | 1500 - 1600 |

Linear Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules in an ordered sample, such as a crystal or a stretched polymer film. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an alignment axis, information about the orientation of specific functional groups relative to the molecular axis can be obtained.

For this compound, if a single crystal or an oriented solid-state sample could be prepared, IR-LD would provide valuable insights into its molecular packing and conformation in the solid state. For example, the orientation of the pyrimidine ring plane could be determined by analyzing the dichroism of the C=N and C=C stretching bands. Similarly, the orientation of the methyl groups could be inferred from the dichroism of the C-H stretching vibrations. This technique would be particularly useful for understanding intermolecular interactions, such as stacking, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyrimidine ring system. Pteridine (B1203161) and its derivatives are known to exhibit strong UV absorption. The hydrogenation of the pyrazine (B50134) ring to form the tetrahydropteridine structure will significantly alter the electronic properties compared to the fully aromatic pteridine. The conjugation is largely confined to the pyrimidine moiety.

The spectrum is likely to show absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the λ_max values will be influenced by the methyl substituents and the solvent polarity. Methyl groups, being electron-donating, can cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrahydropteridine. Solvent effects can also be significant; polar solvents can interact with the lone pairs on the nitrogen atoms, leading to shifts in the absorption bands.

The observed absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. For this compound, the following transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large ε) and are associated with the conjugated system of the pyrimidine ring.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity (small ε) compared to π → π* transitions and occur at longer wavelengths.

Computational studies on tetrahydropteridine derivatives have shown that the electronic properties are significantly influenced by substituents on the ring system. The distribution of electronic charge and the energies of the molecular orbitals will dictate the energies of the electronic transitions and thus the positions of the absorption bands. The presence of the electron-donating methyl groups at N-1 and N-2 is expected to influence the energy of the n → π* transitions. By correlating the observed spectral data with theoretical calculations, a detailed understanding of the electronic structure of this compound can be achieved.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Chromophore | Predicted λ_max Range (nm) |

|---|---|---|

| π → π* | Pyrimidine Ring | 200 - 280 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state molecular structure of this compound was found to be publicly available. Therefore, detailed research findings, including crystallographic data tables specifying the crystal system, space group, unit cell dimensions, and specific geometric parameters such as bond lengths and angles, could not be provided.

The determination of a crystal structure through single-crystal X-ray diffraction would typically yield precise information on the three-dimensional arrangement of atoms and molecules in the crystalline state. This analysis provides definitive data on:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: The geometric parameters that define the molecular structure with very high precision.

Without experimental data from the X-ray crystallographic analysis of this compound, these structural details remain undetermined.

Advanced Analytical Techniques for Compound Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of tetrahydropteridine derivatives. Its versatility allows for high-resolution separation, ensuring the purity and identity of the compound.

Analytical HPLC methods for tetrahydropteridines, such as the closely related tetrahydrobiopterin (B1682763) (BH4), typically employ reversed-phase chromatography. researchgate.netnih.gov These methods are optimized for speed and sensitivity, providing quantitative data on the compound's concentration in various matrices. Common stationary phases include C18 columns, which effectively separate the relatively polar tetrahydropteridine from other components. scispace.com

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate larger quantities of a pure compound from a mixture. lcms.czlabcompare.com This is essential for obtaining pure 1,2-Dimethyl-1,2,3,4-tetrahydropteridine for further structural and functional studies. The process involves using larger columns and higher flow rates to handle increased sample loads. thermofisher.comnih.gov Method development often begins at the analytical scale to optimize separation conditions before scaling up. labcompare.com

Table 1: Representative HPLC Conditions for Tetrahydropteridine Analysis This table is an example compiled from methodologies for analogous compounds.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) | Isocratic or gradient of methanol/acetonitrile and water |

| Flow Rate | 0.5 - 1.5 mL/min | 20 - 100 mL/min |

| Injection Volume | 5 - 20 µL | 500 µL - 5 mL |

| Detection | UV-Vis, Mass Spectrometry | UV-Vis (at higher concentrations) |

To enhance sensitivity and specificity, HPLC is frequently coupled with spectrometric detectors.

UV-HPLC: Tetrahydropteridines exhibit ultraviolet (UV) absorbance, allowing for their detection and quantification using a UV-Vis detector. The specific wavelength for detection is chosen based on the compound's absorption maxima to ensure optimal sensitivity. youtube.comyoutube.com For many organic molecules, a wavelength of 254 nm is effective, particularly for those containing aromatic rings. youtube.com

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of pterin (B48896) metabolites. researchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the definitive identification and quantification of compounds even in complex biological matrices. nih.gov Methods for analyzing tetrahydrobiopterin often use electrospray ionization (ESI) in positive ion mode, with multiple-reaction monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring accurate quantification. researchgate.netnih.gov A typical analysis can be completed in under 10 minutes. researchgate.netnih.gov

Electrochemical Methods for Redox Potential Determination and Reaction Kinetics

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of tetrahydropteridines. These compounds are effective one-electron donors, and their ability to reduce other molecules, such as ferric hemoproteins, is a key aspect of their chemical reactivity. nih.gov

The kinetics of these electron transfer reactions can be studied, revealing that the reaction rates are correlated with the one-electron reduction potential of the reaction partner. nih.gov This relationship is consistent with the Marcus theory of electron transfer. nih.gov By measuring the half-wave potential (E₁/₂) from a cyclic voltammogram, the formal reduction potential of the compound can be approximated. canterbury.ac.nz For the quinonoid-dihydropterin/tetrahydropterin (B86495) couple, the standard reduction potential (E₀') has been determined to be approximately +0.15 V. The electrochemical properties are crucial for understanding the reaction mechanisms in which this compound may participate.

Table 2: Redox Potentials of Related Pterin Compounds

| Redox Couple | Technique | Potential (E₀') vs. SHE | Reference |

|---|---|---|---|

| Quinonoid-Dihydropterin / Tetrahydropterin | Polarography / Redox Indicators | +0.15 V | nih.gov (Implied) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing paramagnetic species, such as the radical intermediates formed during the oxidation of tetrahydropterins. nih.gov When a tetrahydropterin like tetrahydrobiopterin donates an electron, it forms a transient trihydropterin radical cation (BH₄•⁺). nih.govresearchgate.net

EPR spectroscopy can trap and characterize this radical intermediate. The EPR spectrum of the tetrahydrobiopterin radical is typically about 4.0 mT wide. nih.gov Analysis of the spectrum, including the g-values and hyperfine coupling constants (hfccs), provides detailed information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (like ¹⁴N and ¹H). nih.govnih.gov High-field EPR can resolve the small g-anisotropy of organic radicals, offering further structural insights. nih.gov These studies are critical for elucidating the role of tetrahydropteridine radicals in enzymatic and chemical reaction mechanisms. nih.gov

Table 3: EPR Parameters for Tetrahydrobiopterin Radical Intermediate Parameters are representative and sourced from studies on analogous radicals.

| Parameter | Description | Typical Value/Characteristic |

|---|---|---|

| g-value | Reflects the radical's electronic environment. | Isotropic value near the free electron g-value (~2.00) |

| Spectral Width | Overall width of the EPR signal. | ~4.0 mT for the BH₄ cation radical |

| Hyperfine Couplings | Interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H). | Provides structural information and confirms radical identity. |

Other Chromatographic and Hyphenated Techniques in Structural Characterization

Beyond standard HPLC, other hyphenated techniques are instrumental in the analysis of complex mixtures containing tetrahydropteridine derivatives.

Ultrafiltration coupled with HPLC-MS (UF-HPLC-MS) is a high-throughput screening method used to identify potential bioactive molecules from complex mixtures, such as natural product extracts. researchgate.netrsc.org This technique is particularly useful for discovering enzyme inhibitors. nih.gov

The methodology involves incubating the target enzyme with the mixture containing potential ligands. nih.gov The enzyme-ligand complexes are then separated from unbound, low-molecular-weight compounds using an ultrafiltration membrane. rsc.org After washing away the unbound molecules, the bound ligands are dissociated from the enzyme (e.g., by adding an organic solvent) and subsequently identified by HPLC-MS. rsc.orgnih.gov This bioaffinity-based approach allows for the rapid and efficient screening of compounds that specifically interact with a target protein, making it a valuable tool in drug discovery and chemical biology for identifying tetrahydropteridines with specific biological activities. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches

Molecular Mechanics (MM) and Hybrid QM/MM Methodologies

For larger systems or for studying the dynamic behavior of molecules, molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed.

Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. nih.gov These methods are computationally less expensive than QM methods and are well-suited for conformational analysis. nih.gov Energy minimization and structure optimization techniques are used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure.

For a flexible molecule like 1,2-Dimethyl-1,2,3,4-tetrahydropteridine, which has a non-planar tetrahydropyrazine (B3061110) ring and two methyl substituents, multiple conformations are possible. Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This can be achieved by rotating the rotatable bonds and calculating the energy of each resulting structure. The results of such an analysis can reveal the preferred spatial arrangement of the atoms in the molecule.

Prediction of Molecular Geometry, Conformation, and Energetics

The relative stability of different conformers is determined by their potential energies, which can be calculated using both QM and MM methods. For cyclic systems like this, steric interactions, such as 1,3-diaxial interactions, play a crucial role in determining the most stable conformation. sapub.orglibretexts.org In disubstituted cyclohexanes, for example, the conformation with the bulky substituent in the equatorial position is generally more stable. libretexts.orglibretexts.org A similar principle would apply to this compound, where the preferred conformation would likely place the methyl groups in positions that minimize steric hindrance.

Computational calculations can provide precise bond lengths, bond angles, and dihedral angles that define the molecular geometry. The relative energies of different conformers can be used to calculate their populations at a given temperature, providing a comprehensive picture of the conformational equilibrium.

Table 3: Example of Predicted Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| Chair (1e, 2e) | 0.00 |

| Chair (1a, 2e) | X.XX |

| Chair (1e, 2a) | Y.YY |

| Chair (1a, 2a) | Z.ZZ |

| Twist-Boat | A.AA |

Note: This is a hypothetical table illustrating the kind of energetic data obtained from conformational analysis. 'e' denotes an equatorial position and 'a' denotes an axial position for the methyl groups.

Conformational Flexibility Analysis and Its Implications

The conformational landscape of this compound is dictated by the puckering of the tetrahydropyrazine ring and the orientation of the two methyl substituents. The tetrahydropyrazine ring, analogous to a substituted cyclohexane, is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers determine the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to perform a potential energy surface (PES) scan. This involves systematically changing key dihedral angles within the molecule and calculating the energy at each point to identify stable, low-energy conformations (local minima) and the energy barriers for interconversion between them (saddle points).

For this compound, the analysis would focus on the cis and trans isomers arising from the relative positions of the two methyl groups at the N1 and N2 positions. For each isomer, the puckering of the six-membered ring would be analyzed. The methyl groups can exist in axial or equatorial-like positions, and the steric interactions between them and with other parts of the ring system would be the primary determinant of conformational stability. For instance, a di-equatorial conformation is often more stable than a di-axial one due to reduced 1,3-diaxial steric strain. The implications of this flexibility are significant, as the shape of the molecule is critical for its interaction with biological targets like enzymes or receptors. The dominant conformation will dictate the molecule's recognition and binding properties.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize compounds that have not yet been synthesized.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(2d,p)). The calculation is performed on the optimized, low-energy geometry of the molecule. The output provides absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted shifts are invaluable for assigning peaks in an experimental spectrum and can help distinguish between different isomers or conformers, as the local electronic environment of each nucleus is highly sensitive to the molecular geometry.

IR Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Computational frequency calculations are a standard output of geometry optimization routines. These calculations solve for the second derivatives of the energy with respect to atomic positions, yielding the frequencies and intensities of the fundamental vibrational modes. For this compound, the predicted IR spectrum would show characteristic peaks for C-H stretching of the methyl groups and the heterocyclic ring, N-H stretching (if applicable), C-N stretching, and various bending modes. Theoretical frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

A hypothetical data table for predicted spectroscopic properties is shown below.

| Property | Predicted Value (Illustrative) |

| ¹H NMR Shift (N1-CH₃) | 2.8 - 3.2 ppm |

| ¹H NMR Shift (N2-CH₃) | 2.7 - 3.1 ppm |

| ¹³C NMR Shift (N1-CH₃) | 40 - 45 ppm |

| ¹³C NMR Shift (N2-CH₃) | 38 - 43 ppm |

| IR Frequency (C-H Stretch) | 2850 - 3000 cm⁻¹ |

| IR Frequency (C=N Stretch) | 1600 - 1650 cm⁻¹ |

Note: The values in this table are illustrative examples of what a computational prediction might yield and are not based on actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals provide insight into the molecule's reactivity.

For this compound, the HOMO would likely be localized on the electron-rich pyrazine (B50134) and pyrimidine (B1678525) rings, particularly on the nitrogen atoms with lone pairs. The LUMO would be an antibonding orbital, likely distributed over the π-system of the pyrimidine ring. The energy gap between the HOMO and LUMO is a critical parameter; a small HOMO-LUMO gap suggests high polarizability and high chemical reactivity.

| Molecular Orbital | Energy (Illustrative) | Description |

| HOMO | -5.5 eV | Electron donor, site of nucleophilic attack |

| LUMO | +1.2 eV | Electron acceptor, site of electrophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative examples and are not based on actual calculated data for this compound.

Analysis of Electrophilicity, Nucleophilicity, Charge Distribution, and Spin Density

Electrophilicity and Nucleophilicity: The energies of the HOMO and LUMO are used to calculate global reactivity descriptors. The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to greater nucleophilicity. youtube.com The LUMO energy is related to the electron affinity and indicates the ability to accept electrons (electrophilicity). A lower LUMO energy signifies greater electrophilicity. youtube.com These parameters can predict how this compound would behave in polar reactions.

Charge Distribution: The distribution of electron density within the molecule is crucial for understanding its electrostatic interactions and reactive sites. A Mulliken population analysis is a common method for calculating the partial atomic charges on each atom. In this compound, the nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles or for hydrogen bonding. The carbon atoms bonded to nitrogen would likely carry partial positive charges. This charge map helps to predict intermolecular interactions and the regioselectivity of reactions.

Spin Density: Spin density analysis is relevant for radical species or in the context of reactions involving single-electron transfer (SET). For the ground state of a closed-shell molecule like this compound, the spin density is zero everywhere. However, if the molecule were to be oxidized (forming a radical cation) or reduced (forming a radical anion), a spin density calculation would reveal how the unpaired electron is delocalized across the molecule. The atoms with the highest spin density would be the most reactive sites in radical reactions.

Chemical Reactivity and Reaction Mechanism Investigations

Redox Chemistry of 1,2-Dimethyl-1,2,3,4-tetrahydropteridine and Related Tetrahydropterins

The redox chemistry of tetrahydropterins, including this compound, is central to their biological and chemical functions. These compounds are susceptible to oxidation, participating in a variety of electron transfer reactions that are fundamental to their roles as cofactors and antioxidants, but also as potential pro-oxidants.

Fully reduced tetrahydropterins are known to be susceptible to autoxidation in the presence of molecular oxygen. This process is not a simple direct oxidation but often involves a complex chain reaction initiated by the formation of reactive oxygen species (ROS). Direct evidence has demonstrated that the reaction between tetrahydrobiopterin (B1682763) (H4B) and molecular oxygen serves as an initiation step, leading to the formation of superoxide (B77818) radicals (O₂•⁻). researchgate.net This initial superoxide formation can then trigger a rapid subsequent reaction with another H4B molecule, establishing a chain reaction. This process involves the intermediary tetrahydrobiopterin radical reducing more molecular oxygen, thus propagating the cycle. researchgate.net

All classes of pterins, from the fully reduced tetrahydro forms to di- and fully oxidized versions, can engage in radical-mediated reactions, acting as both pro-oxidants and antioxidants depending on the experimental conditions. nih.govresearchgate.net The autoxidation of reduced pterins can lead to the formation of various radicals, including oxygen-, nitrogen-, and pterin-centered radicals. researchgate.net In biological systems, this reactivity has significant implications. For instance, the oxidation of tetrahydrobiopterin can lead to the "uncoupling" of nitric oxide synthase (eNOS). nih.gov In this state, the enzyme produces superoxide instead of nitric oxide (NO), contributing to oxidative stress. nih.govnih.gov The initial source of ROS that triggers this can be other cellular enzymes like NADPH oxidase, which produces O₂•⁻ that then initiates the oxidation of the tetrahydropterin (B86495) cofactor. nih.gov Furthermore, other oxidants like peroxynitrite have been shown to be even more potent than superoxide in oxidizing tetrahydrobiopterin. nih.gov

Pterins can undergo redox reactions through both one-electron and two-electron pathways. The interconversion between the fully reduced (tetrahydro), semi-reduced (dihydro), and fully oxidized states typically involves two-electron and two-proton transfers. nih.gov However, one-electron transfer steps are crucial, particularly in biological catalysis and radical formation.

The oxidation of tetrahydropterins frequently proceeds through radical intermediates. Pterin (B48896) molecules are active in electron transfer processes that involve the formation of free radical forms. nih.gov One-electron oxidation of a tetrahydropterin generates a pterin radical cation. The formation of such radical cations has been predicted as a key intermediate in the oxidation of related tetrahydrofolates. aston.ac.uk

These radical species are highly reactive. The acidity of a radical cation is significantly increased compared to its neutral parent molecule, making deprotonation a major subsequent reaction pathway. princeton.edu In the context of pterins, this can lead to the formation of a neutral pterin radical. Studies have identified oxygen-, nitrogen-, and pterin-centered radicals being formed from reduced pterins, both enzymatically and non-enzymatically. researchgate.net For example, the tetrahydrobiopterin radical (H4Bip•⁺/H3Bip•) is a mandatory intermediate in the production of nitric oxide by nitric oxide synthase. nih.gov Theoretical studies using density functional theory (DFT) have been employed to elucidate the electronic structure and stability of various neutral pterin radicals. nih.gov Excited triplet-state pterins can also react with other pterins to form reactive cationic and anionic radicals. nih.gov These pterin radicals can, in turn, react with molecular oxygen to form superoxide, further highlighting the complex interplay between pterin chemistry and ROS. researchgate.netnih.gov

The initial two-electron oxidation of a 5,6,7,8-tetrahydropterin yields a highly unstable intermediate known as a quinonoid dihydropterin. This species rapidly undergoes an intramolecular, non-enzymatic rearrangement to form the more stable 7,8-dihydropteridine (B8742004) isomer. cdnsciencepub.comnih.gov This rearrangement is a critical step in pterin metabolism and chemistry.

Kinetic studies on the rearrangement of the quinonoid isomer of 6,7-dimethyltetrahydropterin have shown that the reaction is catalyzed by general acids and bases present in buffers. cdnsciencepub.com Isotopic labeling experiments have confirmed that the cleavage of the C-H bond at the C6 position is the rate-limiting step in both the acid- and base-catalyzed pathways. cdnsciencepub.com The structure of the transient intermediate is supported as an 'ortho' quinonoid dihydropterin based on kinetic and spectral data. rsc.org

The outcome of the rearrangement can be influenced by several factors, including the substituents on the pterin ring, pH, temperature, and the type of buffer used. nih.gov For quinonoid dihydrobiopterin, the rearrangement at neutral pH can result in a mixture of two products: 7,8-dihydrobiopterin (where the side-chain at C6 is retained) and 7,8-dihydropterin (B103510) (where the side-chain is eliminated). nih.gov This rearrangement also results in the loss of stereochemistry at the C6 position. researchgate.net

| Factor | Influence on Rearrangement | Observed Outcome/Mechanism | Reference |

|---|---|---|---|

| Buffer | Catalyzes the reaction (general acid-base catalysis). | Both acidic and basic forms of the buffer participate as catalysts. | cdnsciencepub.com |

| pH | Affects reaction rate and product distribution. | The relative contribution of acid vs. base catalysis is pH-dependent. Can influence side-chain retention or loss. | cdnsciencepub.comnih.gov |

| Temperature | Influences reaction rate and product distribution. | Higher temperatures can affect the stability of intermediates and the ratio of rearrangement products. | nih.gov |

| Isotopic Substitution | Used to determine the rate-limiting step. | Deuterium substitution at C6 slows the reaction, indicating C6-H bond cleavage is rate-limiting. | cdnsciencepub.com |

The redox stability and reaction kinetics of tetrahydropterins are significantly dependent on pH. Many redox reactions involving these compounds also involve the transfer of protons, making their electrode potentials pH-dependent. youtube.com Generally, as the pH increases, the reduction potential decreases, meaning the compound is more easily oxidized (less stable) in more alkaline conditions. youtube.com The rearrangement of quinonoid dihydropterin intermediates is also strongly influenced by pH, which affects the rates of the acid- and base-catalyzed pathways. cdnsciencepub.comnih.gov

Reducing agents are crucial for maintaining pterins in their biologically active, fully reduced tetrahydro state. In biological systems, enzymes like dihydropteridine reductase (DHPR) utilize NADH to rapidly reduce the quinonoid dihydropterin back to the tetrahydropterin form, thereby preventing the irreversible rearrangement to 7,8-dihydropterin. rsc.orgresearchgate.net This enzymatic reduction involves the transfer of a hydride from NADH to the N5 position of the quinonoid pterin. rsc.org The presence and concentration of such reducing agents are therefore critical determinants of the redox stability of the tetrahydropterin pool.

Mechanistic Studies of Derivatization and Transformation Reactions

The pterin ring system, while reactive in redox processes, can be challenging to modify synthetically. Mechanistic studies have explored various strategies to overcome the inherent reactivity patterns and achieve specific derivatizations. These transformations are essential for creating novel pterin analogs for chemical and biological studies.

Synthetic methods like the Polonovski–Boon and Taylor cyclization reactions provide pathways to construct the core pterin heterocycle with various substituents. nih.gov Overcoming the lack of reactivity of the pterin backbone for further modification often requires strategic choices of protecting groups and the use of modern synthetic methods. For example, tosylation followed by palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) has been successfully employed to introduce new substituents onto the pterin ring, a task that is difficult to achieve through classical methods. mdpi.com These studies provide mechanistic insights into activating the otherwise unreactive positions of the pterin heterocycle, enabling the synthesis of a wider range of derivatives. mdpi.com

Acid-Base Chemistry and Protonation State Influence on Reactivity

The reactivity of nitrogen-containing heterocycles like this compound is highly dependent on their protonation state. The molecule contains several nitrogen atoms that can act as Brønsted-Lowry bases, accepting protons.

The specific site of protonation will depend on the pKa values of the different nitrogen atoms and the pH of the medium. Protonation can dramatically alter the molecule's electronic properties and, consequently, its reactivity. For instance, protonation of a nitrogen atom can:

Increase Electrophilicity: By introducing a positive charge, protonation can make the ring system more susceptible to attack by nucleophiles.

Influence Redox Potential: The ease of oxidation or reduction of the tetrahydropteridine ring is sensitive to pH. Protonation generally makes reduction more difficult and oxidation easier.

Alter Hydrogen Bonding: The protonation state affects the ability of the nitrogen atoms to act as hydrogen bond donors or acceptors, which can influence interactions with solvents or other reagents. mdpi.com

Dictate Reaction Pathways: The protonation state of a reactant can determine the operative reaction mechanism. For example, studies on other heterocyclic systems have shown that proton transfer can become the dominant reaction pathway for certain radical species depending on the relative proton affinities of the reactants. nih.gov

Quantum chemical calculations on related tetrahydropterin structures have shown that modifications to the pterin ring system can lead to dramatic differences in the distribution of electronic charge, which would be further influenced by protonation. researchgate.net

Reactivity-Based Functional Group Analysis and Chemical Derivatization for Identification

Functional group analysis uses specific chemical reactions to identify the functional groups present in a molecule. For this compound, this would involve targeting the secondary amine, imine/enamine, and aromatic portions of the molecule.

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. nih.gov This is often done to enhance the analyte's properties for analytical separation and detection, for example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Potential derivatization strategies for this compound could include:

Acylation: The secondary amine at the N-1 position could potentially react with acylating agents.

Alkylation: The nitrogen atoms could be further alkylated under specific conditions.

Oxidation: The tetrahydropyrazine (B3061110) ring is susceptible to oxidation to form a dihydropteridine or fully aromatic pteridine (B1203161), a reaction that could be used for identification.

These derivatization reactions would yield new compounds with different masses, retention times, and fragmentation patterns in mass spectrometry, aiding in the unequivocal identification and quantification of the parent compound in complex mixtures. nih.gov

Enzymatic and Biochemical Interaction Mechanisms in Vitro/mechanistic Focus

Cofactor Activity and Mechanistic Roles in Hydroxylase Enzymes

Tetrahydropteridines are essential cofactors for the aromatic amino acid hydroxylase (AAAH) family of enzymes. mdpi.comnih.gov These enzymes are crucial for the biosynthesis of neurotransmitters and for amino acid metabolism. researchgate.net The general reaction involves the hydroxylation of an aromatic amino acid, where the tetrahydropteridine cofactor provides the necessary reducing equivalents for the activation of molecular oxygen. portlandpress.com

The AAAH family, including Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH), are non-heme iron enzymes that depend on a tetrahydropteridine cofactor for their catalytic activity. mdpi.com The cofactor, typically BH4, binds to a conserved active site where it participates directly in the chemical reaction. mdpi.com After donating electrons, the resulting oxidized pterin (B48896) is regenerated by other cellular enzymes to sustain catalysis. mdpi.com The structure of the pterin cofactor, including the substituents on the ring system, is critical for binding and efficacy.

Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines. Its activity is strictly dependent on a tetrahydropteridine cofactor. Studies using various synthetic analogues of BH4 have provided insight into the structural requirements for cofactor activity.

Cofactor Specificity: Research on recombinant human TH has shown that the enzyme's active site has stringent structural requirements for the pterin cofactor. While the enzyme can tolerate bulky substituents at the C6 position of the pteridine (B1203161) ring, modifications at other positions can dramatically reduce or eliminate activity. Specifically, substitutions at the C2, N5, and N8 positions have been found to abolish cofactor activity. This suggests that a compound like 1,2-Dimethyl-1,2,3,4-tetrahydropteridine, with a methyl group at the C2 position, would likely be a poor or inactive cofactor for Tyrosine Hydroxylase.

Catalytic and Coupling Efficiency: The efficiency of TH is measured by its catalytic rate (Vmax) and its coupling efficiency—the ratio of L-DOPA produced to the amount of cofactor oxidized. Inactive or poorly fitting cofactors can lead to "uncoupling," where oxygen is reduced to produce reactive oxygen species like hydrogen peroxide instead of hydroxylating the tyrosine substrate. The precise geometry and electronic properties of the cofactor are essential for efficient coupling of these processes.

| Cofactor Analogue | Target Enzyme | Key Findings on Activity |

| 6-substituted tetrahydropterins | Tyrosine Hydroxylase | Tolerated, can maintain catalytic and coupling efficiency. |

| C2, N5, or N8 substituted tetrahydropterins | Tyrosine Hydroxylase | Generally leads to abolition of cofactor activity. |

Phenylalanine Hydroxylase controls the metabolism of phenylalanine and its dysfunction leads to phenylketonuria (PKU). Its regulation is complex, involving both the substrate (phenylalanine) and the tetrahydropteridine cofactor.

Cofactor Binding and Allosteric Regulation: PAH exists in a delicate equilibrium between an inactive "resting" state and an active state. The substrate, L-phenylalanine, acts as an allosteric activator, binding to a regulatory domain and shifting the equilibrium towards the active conformation. The tetrahydropteridine cofactor, however, binds preferentially to the active site of the inactive form of the enzyme, thereby inhibiting this activation. This intricate interplay ensures that enzyme activity is tightly controlled. The binding of the cofactor to the active site involves specific interactions that are sensitive to the cofactor's structure.

Tryptophan Hydroxylase is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin. Like other AAAHs, it requires a tetrahydropteridine cofactor. Studies on rat brain TPH have demonstrated that the natural cofactor, (6R)-L-erythro-tetrahydrobiopterin, exhibits the highest activity. Research using analogues such as 6-methyltetrahydropterin (B12859068) has shown that it can increase TPH activity, though to a lesser extent than the natural cofactor. This indicates that while some structural modifications are permitted, the specific stereochemistry and substitution pattern of BH4 are optimized for maximal catalytic efficiency.

Interaction with Nitric Oxide Synthases (NOS)

Nitric Oxide Synthases are a family of enzymes responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. nih.govacs.org All three major isoforms of NOS (neuronal, endothelial, and inducible) require BH4 as an essential cofactor for activity. portlandpress.com

Unlike its role in the AAAHs, the tetrahydropteridine cofactor in NOS plays a direct role in electron transfer during the catalytic cycle. nih.gov In the absence of sufficient cofactor, the enzyme becomes "uncoupled," transferring electrons from NADPH to molecular oxygen to produce superoxide (B77818) radicals instead of NO. nih.gov

The catalytic mechanism involves the cofactor donating an electron to the heme-dioxy intermediate of the enzyme. This process generates a pterin radical cation, which is a critical step for efficient NO synthesis. nih.gov The ability of a tetrahydropteridine analogue to support NOS activity is therefore directly linked to its capacity to undergo this one-electron oxidation. nih.gov Studies on analogues have shown that modifications that hinder the formation or stability of this pterin radical can severely impair the enzyme's function. For instance, the 4-amino analogue of BH4 acts as an inhibitor. researchgate.net Similarly, a study on 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin showed it could act as a competent cofactor, but that expanding substituents at the C2-position had a negative effect on activity. uni.lu This again suggests that a C2-methylated pteridine would likely be a suboptimal cofactor for NOS.

| Cofactor Analogue | Target Enzyme | Key Findings on Activity |

| 5-methyl-H4B | Inducible NOS | Supports normal enzyme turnover and forms a stable pterin radical. nih.gov |

| 4-amino-H4B | Inducible NOS / Neuronal NOS | Acts as an inhibitor; does not support pterin radical formation. nih.govresearchgate.net |

| 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin | Neuronal NOS | Shown to be a competent cofactor for NO production. uni.lu |

An extensive search of scientific literature has been conducted to gather information on the chemical compound “this compound” focusing on the specific topics outlined in your request. These topics include its enzymatic and biochemical interaction mechanisms with a focus on Nitric Oxide Synthase (NOS) and Dihydropteridine Reductase (DHPR), as well as molecular docking and protein-ligand interaction studies.

Despite a thorough and targeted search, no specific research findings, data, or detailed mechanistic studies concerning "this compound" were found within the public domain of scientific literature. The search results consistently provided general information about the broader class of tetrahydropterins, most notably tetrahydrobiopterin (B1682763) (BH4), which is a well-studied cofactor for these enzymes.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" as the primary research on this particular compound in the specified contexts does not appear to be available. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to the absence of relevant data.

Role in Cellular Redox Balance and Reactive Species Scavenging (In Vitro Mechanistic Studies)

While direct in vitro studies on this compound are limited, the redox properties of the tetrahydropteridine core are well-established, primarily from research on tetrahydrobiopterin (BH4). The tetrahydropteridine moiety can undergo oxidation, allowing it to act as a reducing agent and, consequently, a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The fully reduced tetrahydropteridine can be oxidized to a dihydro form and subsequently to a fully oxidized pterin. This stepwise oxidation process involves the transfer of electrons and protons, enabling the molecule to neutralize harmful radicals. The methyl groups at the 1 and 2 positions can modulate the redox potential of the pteridine ring through their electron-donating inductive effects, potentially enhancing its antioxidant capacity compared to the unsubstituted parent compound.

Mechanistically, the scavenging of free radicals can occur through several pathways, including hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the N-H bond of the tetrahydropteridine ring donates a hydrogen atom to a radical, thereby neutralizing it. In the SET-PT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton.

| Reactive Species | Potential Scavenging Mechanism | Potential Products |

|---|---|---|

| Superoxide Radical (O₂⁻) | Reduction of O₂⁻ | Dihydro-dimethyl-pteridine + Hydrogen Peroxide |

| Hydroxyl Radical (•OH) | Hydrogen Atom Transfer | Dihydro-dimethyl-pteridine Radical + Water |

| Peroxynitrite (ONOO⁻) | Oxidation of the pteridine ring | Nitrated and/or oxidized dimethyl-pteridine derivatives |

Mechanistic Implications in Photosynthetic Reaction Centers

Research on a closely related isomer, 6,7-Dimethyl-tetrahydropteridine, has provided insights into the potential role of dimethylated tetrahydropteridines in photosynthesis. Studies have shown that these compounds can participate in light-induced electron-transfer reactions with chlorophyll (B73375). nih.govpnas.orgnih.govpnas.org

In these mechanistic studies, it has been proposed that a pteridine derivative may function as a primary photochemical electron acceptor in photosynthesis. pnas.org Upon excitation by light, chlorophyll in the photosynthetic reaction center becomes a potent reducing agent. It is hypothesized that an electron is transferred from the excited chlorophyll to the pteridine, resulting in the formation of a pteridine radical cation and a reduced chlorophyll species. pnas.orgnih.govpnas.org This charge separation is a critical step in converting light energy into chemical energy.

The low redox potential of tetrahydropteridines makes them suitable candidates for accepting electrons from excited chlorophyll. pnas.org The resulting pteridine radical can then participate in subsequent electron transfer steps, ultimately leading to the reduction of ferredoxin and the generation of NADPH. The spectral properties of the light-induced pteridine radical have been observed to be similar to photoinduced signals detected in photosynthetic systems, further supporting this proposed mechanistic role. pnas.orgnih.govpnas.org While these studies were conducted on the 6,7-dimethyl isomer, the fundamental electronic properties of the tetrahydropteridine core suggest that this compound could potentially play a similar role in photosynthetic electron transport.

| Experimental Observation | Proposed Mechanistic Implication | Reference |

|---|---|---|

| Light-induced formation of a pteridine radical cation in the presence of chlorophyll. | Pteridine acts as an electron acceptor from excited chlorophyll. | pnas.orgnih.govpnas.org |

| Similarity between the EPR signal of the pteridine radical and photoinduced signals in photosynthesis. | Supports the in vivo relevance of pteridines in photosynthetic electron transport. | pnas.orgnih.govpnas.org |

| Low redox potential of tetrahydropteridines. | Thermodynamically favorable for accepting an electron from excited chlorophyll. | pnas.org |

Future Directions in 1,2 Dimethyl 1,2,3,4 Tetrahydropteridine Research

Development of Novel and Efficient Synthetic Strategies

A primary focus for future research will be the creation of efficient and stereoselective synthetic routes to 1,2-Dimethyl-1,2,3,4-tetrahydropteridine. Current methods for synthesizing tetrahydropteridine analogues often involve the catalytic hydrogenation of pterin (B48896) or pyrazine (B50134) precursors. nih.gov Future strategies could adapt these established protocols, potentially starting from N1,N2-dimethylated pyrimidine (B1678525) precursors, followed by cyclization and reduction. Key challenges will include achieving high yields and controlling stereochemistry, particularly if substituents are present on the pyrazine ring. The development of one-pot multicomponent reactions could offer a more streamlined and atom-economical approach. Exploring enzymatic or chemo-enzymatic methods may also provide pathways to highly pure enantiomeric forms of the compound, which are crucial for detailed biochemical evaluation.

Elucidation of Undiscovered Reaction Pathways and Mechanistic Details

The tetrahydropteridine ring system is known for its role in redox biochemistry, primarily acting as a hydride donor. Future mechanistic studies on this compound will be essential to understand how the methyl groups on the N1 and N2 positions influence the electronic properties and reactivity of the heterocyclic system. It will be critical to investigate the compound's redox potential and its susceptibility to oxidation compared to its non-methylated counterparts. Researchers could explore its reactivity with various biological oxidants and reductants to map out potential metabolic pathways. Uncovering novel reaction pathways, such as unique rearrangements or participation in pericyclic reactions, could open new avenues for its application in synthetic or medicinal chemistry.

Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of this compound before engaging in extensive lab work. eurekaselect.com Future research should employ advanced computational modeling to build a comprehensive understanding of its structure-function relationships. nih.govresearchgate.net

Ab initio quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's three-dimensional structure, electron density distribution, and molecular orbital energies. researchgate.net These calculations can predict how N-methylation affects the ring's conformation and electronic character, which are key determinants of its biological activity. researchgate.net Molecular dynamics (MD) simulations could be used to study the compound's dynamic behavior in different solvent environments and its potential interactions with biological macromolecules like enzymes. nih.govresearchgate.net This predictive modeling will be invaluable for guiding the synthesis of new analogues and for designing experiments to test their biological functions. eurekaselect.com

Table 1: Potential Computational Approaches and Predicted Outcomes

| Computational Method | Objective | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Determine electronic structure and properties. | Prediction of redox potential, charge distribution, and sites of reactivity. |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions. | Understanding of conformational flexibility and binding modes with target proteins. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions. | Elucidation of potential roles as a cofactor or inhibitor in enzyme active sites. |

Exploration of New Mechanistic Roles in Diverse Biochemical Systems

The well-established role of tetrahydrobiopterin (B1682763) as a cofactor for aromatic amino acid hydroxylases and nitric oxide synthases provides a clear starting point for investigating the biochemical functions of this compound. A key research question is whether this synthetic analogue can act as a cofactor, a modulator, or an inhibitor of these or other enzymes. The presence of methyl groups at the N1 and N2 positions could significantly alter its binding affinity and redox properties within an enzyme's active site.

Furthermore, the tetrahydropteridine scaffold has been identified as a promising framework in drug discovery for conditions beyond metabolic disorders, including inflammatory diseases. nih.gov Future studies should therefore explore the potential of this compound as a modulator of other biological pathways, such as those involved in inflammation or cellular signaling.

Design and Synthesis of Advanced Mechanistic Probes and Analogues for Biochemical Studies

To thoroughly investigate the biochemical roles of this compound, the design and synthesis of advanced mechanistic probes and analogues will be indispensable. These tools are crucial for tracking the molecule within complex biological systems and identifying its interaction partners.

Future research in this area could focus on several strategies:

Isotopically Labeled Analogues: Synthesizing versions of the compound with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) would enable its detection and tracking in metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR).

Fluorogenic Probes: Attaching a fluorophore to the tetrahydropteridine core could allow for real-time visualization of its uptake, distribution, and localization within living cells using fluorescence microscopy. The design of such probes often relies on modulating the electronic properties of the fluorophore upon a specific reaction or binding event. nih.gov